molecular formula C17H23ClN2O2S B2810312 (4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421523-94-5

(4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2810312
CAS RN: 1421523-94-5
M. Wt: 354.89
InChI Key: SBSOZDOLFAJFLG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that belongs to the thiazepane class of compounds. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Synthesis and Characterization

Research into similar compounds, such as the synthesis and characterization of thiazole and thiophene derivatives, demonstrates the interest in synthesizing novel compounds for various applications, including antibacterial activity. For example, Shahana and Yardily (2020) synthesized and characterized novel compounds with antibacterial activity potential through spectroscopic methods and density functional theory (DFT) calculations, indicating a methodology that could apply to (4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone (M. Shahana & A. Yardily, 2020).

Molecular Docking Studies

Molecular docking studies are used to predict the interaction between a molecule and a target protein, which can indicate potential bioactivity. The aforementioned study by Shahana and Yardily also includes a molecular docking study to understand the antibacterial activity of synthesized compounds, which could be a relevant approach for assessing the bioactivity of this compound (M. Shahana & A. Yardily, 2020).

Antimicrobial and Anticancer Agents

Compounds with similar structures have been evaluated for their antimicrobial and anticancer activities. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities, suggesting that compounds like this compound might also hold such potential if properly synthesized and evaluated (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Safety and Hazards

The safety data sheet for a similar compound, (4-Chlorophenyl)(morpholino)methanone, suggests that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Target of Action

Molecular simulation studies suggest that similar compounds may interact with specific protein pockets

Mode of Action

It is hypothesized that it may interact with its targets through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and van der Waals forces . The compound’s interaction with its targets could lead to conformational changes in the target proteins, potentially altering their function.

Pharmacokinetics

The compound’s molecular weight (as indicated in the search results ) suggests that it may have suitable properties for oral absorption. The presence of the morpholinomethyl group could potentially influence its distribution and metabolism. More detailed studies are needed to understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

Similar compounds have shown antipromastigote activity, suggesting potential antimicrobial or antiparasitic effects

properties

IUPAC Name

(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2S/c18-15-4-2-14(3-5-15)17(21)20-6-1-11-23-13-16(20)12-19-7-9-22-10-8-19/h2-5,16H,1,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSOZDOLFAJFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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